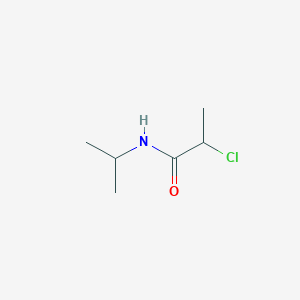

2-chloro-N-isopropylpropanamide

Description

BenchChem offers high-quality 2-chloro-N-isopropylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-isopropylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIZBBOTWUFFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406934 | |

| Record name | 2-chloro-N-isopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42275-92-3 | |

| Record name | 2-chloro-N-isopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(propan-2-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility of 2-chloro-N-isopropylpropanamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-isopropylpropanamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape for Novel Amides

In the realms of pharmaceutical development and advanced chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a substance's behavior, influencing everything from reaction kinetics to bioavailability. This guide focuses on 2-chloro-N-isopropylpropanamide, a molecule of interest for its potential applications in organic synthesis and as a building block for more complex chemical entities.

Given the nascent stage of research into this specific compound, publicly available, quantitative solubility data is scarce. This guide, therefore, takes a foundational approach. It is designed not merely to present data, but to empower researchers, scientists, and drug development professionals with the theoretical framework and practical, field-proven methodologies required to determine the solubility of 2-chloro-N-isopropylpropanamide—and similar compounds—in a range of organic solvents. By elucidating the "why" behind the "how," this document serves as both a practical benchtop manual and a reference for experimental design, ensuring the generation of robust, reliable, and reproducible solubility data.

Physicochemical Profile of 2-chloro-N-isopropylpropanamide: A Predictive Analysis

To understand the solubility of 2-chloro-N-isopropylpropanamide, we must first dissect its molecular structure and the resulting intermolecular forces that govern its interactions with various solvents.

Molecular Structure:

2-chloro-N-isopropylpropanamide is a secondary amide. Its structure features:

-

A polar amide group (-CONH-) : The carbonyl group (C=O) and the N-H bond create a significant dipole moment, making this region of the molecule capable of strong dipole-dipole interactions and hydrogen bonding.[1][2]

-

An isopropyl group (-CH(CH₃)₂) attached to the nitrogen: This bulky, nonpolar alkyl group introduces steric hindrance around the amide nitrogen and contributes to the molecule's hydrophobic character.

-

A chlorinated propyl group (-CH(Cl)CH₃) : The chlorine atom, being electronegative, introduces a dipole moment. However, the overall character of this alkyl chain remains largely nonpolar.

Intermolecular Forces and Solubility Prediction:

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3]

-

Hydrogen Bonding: The N-H group in 2-chloro-N-isopropylpropanamide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.[1][2] This suggests good solubility in protic solvents (e.g., alcohols) and aprotic solvents that are good hydrogen bond acceptors (e.g., dimethyl sulfoxide).

-

Dipole-Dipole Interactions: The polar amide bond will interact favorably with other polar solvent molecules (e.g., acetone, ethyl acetate).[2]

-

Van der Waals Forces: The nonpolar isopropyl and chlorinated propyl groups will interact via weaker van der Waals forces, suggesting some solubility in nonpolar solvents (e.g., hexane, toluene).

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends for 2-chloro-N-isopropylpropanamide:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol, due to strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility: In nonpolar solvents like hexane and toluene, where the polar amide group would need to disrupt strong solvent-solvent interactions.

The following diagram illustrates the key molecular features of 2-chloro-N-isopropylpropanamide that influence its solubility.

Caption: Key functional regions of 2-chloro-N-isopropylpropanamide.

A Self-Validating Protocol for Experimental Solubility Determination

The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4] Its self-validating nature comes from ensuring that a true equilibrium is reached between the dissolved and undissolved solute.

Materials and Equipment

-

Solute: 2-chloro-N-isopropylpropanamide (purity > 99%)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents used).[5]

-

Syringes and needles.

-

Volumetric flasks and pipettes.

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis setup).

-

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Slurries:

-

Accurately weigh an excess amount of 2-chloro-N-isopropylpropanamide into a vial. An excess is crucial to ensure a saturated solution is formed.[4][6] A good starting point is to add enough solute so that a visible amount of solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. To ensure equilibrium is reached (a key aspect of self-validation), it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours).[4] Equilibrium is confirmed when the measured solubility does not change between consecutive time points.[6]

-

-

Phase Separation:

-

Once the equilibration period is complete, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.[5]

-

-

Sample Preparation for Analysis:

-

Immediately after filtration, accurately weigh the vial containing the filtrate.

-

If necessary, dilute the filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Record the dilution factor accurately.

-

-

Quantitative Analysis:

-

Determine the concentration of 2-chloro-N-isopropylpropanamide in the prepared sample using one of the methods described in Section 3.

-

Quantitative Analysis of Solute Concentration

The choice of analytical method depends on the properties of the solute and the required sensitivity and accuracy.

Gravimetric Analysis

This is a fundamental method that relies on the precise measurement of mass.[7][8]

-

Principle: A known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

-

Protocol:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a known volume of the filtered saturated solution into the dish and weigh it again (W₂).

-

Carefully evaporate the solvent in a fume hood or a rotary evaporator.

-

Dry the dish containing the residue in an oven at a temperature below the solute's melting point until a constant weight is achieved (W₃).[9]

-

Calculate the solubility (in g/100 g of solvent) using the formula: Solubility = [(W₃ - W₁) / (W₂ - W₃)] * 100.

-

-

Causality: This method is highly accurate as it relies on direct mass measurements. However, it is labor-intensive and requires a non-volatile solute.

UV-Vis Spectroscopy

This method is rapid and suitable if the solute has a chromophore that absorbs light in the UV-Vis range.

-

Principle: The absorbance of the solution is measured and related to the concentration via the Beer-Lambert law.

-

Protocol:

-

Determine λ_max: Scan a dilute solution of 2-chloro-N-isopropylpropanamide to find the wavelength of maximum absorbance (λ_max).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λ_max and plot absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Analyze the Sample: Measure the absorbance of the (diluted) filtered saturated solution at λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the sample. Remember to account for any dilution.

-

-

Causality: The accuracy of this method depends on the purity of the compound and the linearity of the calibration curve. It is a highly sensitive method for many organic compounds.[4][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that offers high sensitivity, specificity, and is applicable to a wide range of compounds.[11]

-

Principle: The sample is injected into a column, and the components are separated based on their affinity for the stationary and mobile phases. A detector measures the amount of the analyte as it elutes from the column.

-

Protocol:

-

Method Development: Develop an HPLC method (selecting the appropriate column, mobile phase, flow rate, and detector wavelength) that provides a sharp, well-resolved peak for 2-chloro-N-isopropylpropanamide.

-

Create a Calibration Curve: Inject standard solutions of known concentrations and plot the peak area versus concentration.

-

Analyze the Sample: Inject the (diluted) filtered saturated solution.

-

Calculate Concentration: Determine the concentration from the peak area using the calibration curve.

-

-

Causality: HPLC is the preferred method for complex mixtures or when high accuracy is required. The validation of the analytical method is crucial to ensure reliable results.[12][13][14]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Solubility of 2-chloro-N-isopropylpropanamide at 25 °C

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | 1.88 | Experimental Data | Calculated Data | e.g., Gravimetric |

| Toluene | 2.38 | Experimental Data | Calculated Data | e.g., HPLC |

| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data | e.g., HPLC |

| Acetone | 20.7 | Experimental Data | Calculated Data | e.g., UV-Vis |

| Ethanol | 24.5 | Experimental Data | Calculated Data | e.g., HPLC |

| Methanol | 32.7 | Experimental Data | Calculated Data | e.g., HPLC |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data | e.g., HPLC |

Interpretation of Results

The collected data should be analyzed in the context of the physicochemical principles discussed in Section 1. Correlating solubility with solvent properties like polarity (dielectric constant) can provide valuable insights into the dissolution mechanism and can be used to build predictive models for other solvent systems.[15][16][17]

References

-

ResearchGate. (n.d.). Characterisation of the Physico-Chemical Properties of Emulsion Polymerised Poly(N-isopropylacrylamide). Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved February 7, 2026, from [Link]

-

KJ Chemicals Corporation. (n.d.). NIPAM™(N-Isopropyl acrylamide). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications. Retrieved February 7, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 7, 2026, from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Isopropylamide. Retrieved February 7, 2026, from [Link]

-

Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved February 7, 2026, from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 7, 2026, from [Link]

-

PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved February 7, 2026, from [Link]

-

Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved February 7, 2026, from [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved February 7, 2026, from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved February 7, 2026, from [Link]

-

Quora. (2019). Do amides have stronger intermolecular forces than amines?. Retrieved February 7, 2026, from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 7, 2026, from [Link]

- Chem 501 Inquiry Project. (n.d.). Amides.

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved February 7, 2026, from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 7, 2026, from [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved February 7, 2026, from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 7, 2026, from [Link]

-

LCGC International. (n.d.). Developing and Validating Dissolution Procedures. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-934. [Link]

-

ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved February 7, 2026, from [Link]

-

HSC Chemistry. (2021, May 17). Amides: Structure and Properties. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 3. chem.ws [chem.ws]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. msesupplies.com [msesupplies.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 13. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. d-nb.info [d-nb.info]

- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

Propachlor: A Technical Guide to its Discovery, History, and Scientific Profile

Abstract

This technical guide provides a comprehensive overview of the chloroacetamide herbicide propachlor. Developed and introduced by the Monsanto Chemical Company in the mid-1960s, propachlor represented a significant advancement in pre-emergence weed control for major crops such as corn and sorghum. This document delves into the historical context of its discovery, the chemical intricacies of its synthesis, and the physiological and biochemical mechanisms underlying its herbicidal activity. Furthermore, it explores the environmental fate of propachlor, including its degradation pathways and metabolic products, and details the analytical methodologies for its detection. The guide concludes with a review of its regulatory history, which ultimately led to the cessation of its production by its original manufacturer and its withdrawal from several key markets. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed and technical understanding of propachlor.

Introduction and Historical Context

Propachlor (2-chloro-N-isopropylacetanilide) is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class.[1] It was developed by the Monsanto Chemical Company and commercially introduced in 1965 under the trade name Ramrod®.[1] Its introduction marked a significant development in weed management, offering effective control of annual grasses and some broadleaf weeds in important agricultural crops like field corn, hybrid seed corn, silage corn, and grain sorghum (milo).[1]

The development of propachlor occurred during a period of rapid innovation in the agrochemical industry. The post-World War II era saw a surge in the discovery and commercialization of synthetic organic herbicides. The scientific rationale behind the development of chloroacetamides like propachlor was to create compounds that could be applied to the soil before weed emergence, forming a chemical barrier that would inhibit the growth of germinating weed seeds without harming the established crop. This pre-emergence application strategy offered farmers a proactive approach to weed control, reducing the need for post-emergence cultivation and minimizing early-season weed competition that could significantly impact crop yields. Monsanto's research and development efforts in this area were part of a broader industry trend to find more effective and selective chemical solutions for agricultural challenges.[2][3][4]

Chemical Synthesis and Properties

Chemical Identity

-

Chemical Name: 2-chloro-N-(1-methylethyl)-N-phenylacetamide[5]

-

Common Name: Propachlor[1]

-

CAS Registry Number: 1918-16-7[5]

-

Molecular Formula: C₁₁H₁₄ClNO[5]

-

Molecular Weight: 211.69 g/mol [5]

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Light tan solid | [5] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 110 °C at 0.03 mmHg | [1] |

| Water Solubility | 580 mg/L at 20 °C | [1] |

| Vapor Pressure | 2.3 x 10⁻⁴ mm Hg at 25°C | [6] |

| Log Kow | 1.61 | [6] |

Synthesis of Propachlor

The commercial synthesis of propachlor is a two-step process involving the acylation of N-isopropylaniline with chloroacetyl chloride.[1][7]

Materials:

-

N-isopropylaniline

-

Chloroacetyl chloride

-

Toluene (or another suitable organic solvent)

-

Anhydrous sodium carbonate (or other suitable base)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N-isopropylaniline in toluene.

-

Acylation: While stirring the solution, slowly add chloroacetyl chloride dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate reaction temperature. An anhydrous base, such as sodium carbonate, can be added to the reaction mixture to neutralize the hydrochloric acid byproduct.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 100–105 °C) and maintain for 4.5 to 6 hours to ensure the completion of the acylation process.[7]

-

Workup: Cool the reaction mixture to room temperature. Wash the mixture with deionized water to remove any remaining acid and inorganic salts. Separate the organic layer using a separatory funnel.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude propachlor can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a light tan solid.

Diagram: Synthesis of Propachlor

Caption: The synthesis of propachlor via the acylation of N-isopropylaniline.

Mechanism of Herbicidal Action

The primary mechanism of action for propachlor, and other chloroacetamide herbicides, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[8][9][10] VLCFAs are fatty acids with more than 18 carbon atoms that are essential for various physiological and structural roles in plants.[11][12][13]

The Role of Very-Long-Chain Fatty Acids in Plants

VLCFAs are crucial for:

-

Cuticular Wax Formation: They are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and protects against environmental stresses.[13]

-

Suberin Production: VLCFAs are major components of suberin, a biopolymer found in the cell walls of certain tissues, such as the root endodermis, which regulates water and nutrient uptake.[13]

-

Membrane Integrity: They are incorporated into sphingolipids, which are important components of the plasma membrane and play a role in cell signaling and membrane stability.[13][14][15]

-

Pollen Development: VLCFAs are essential for the formation of a stable pollen grain wall.[11]

Inhibition of VLCFA Elongases

The synthesis of VLCFAs occurs through a series of enzymatic reactions catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) or VLCFA elongase complex. Propachlor specifically inhibits the condensing enzymes within this complex, known as VLCFA elongases.[8][10] This inhibition prevents the addition of two-carbon units to the growing fatty acid chain, thereby blocking the synthesis of VLCFAs.[9]

Physiological Effects of VLCFA Inhibition

The inhibition of VLCFA synthesis leads to a cascade of physiological effects that ultimately result in the death of susceptible weed seedlings:

-

Inhibition of Germination and Early Seedling Growth: Without the necessary VLCFAs for cell membrane formation and cuticular wax production, germinating weeds are unable to emerge from the soil or develop properly.[10]

-

Disruption of Cell Division: The lack of essential membrane components disrupts the process of cell division, particularly in the rapidly growing meristematic tissues of the roots and shoots.[3][16]

-

Stunted Growth: Seedlings that do emerge are often stunted, with malformed leaves and roots, and are unable to compete with the crop for resources.

Diagram: Mechanism of Propachlor Action

Caption: Propachlor inhibits VLCFA elongase, disrupting essential plant processes.

Environmental Fate and Metabolism

The environmental persistence and degradation of propachlor are critical factors influencing its efficacy and potential for off-target effects.

Degradation in Soil

The primary route of propachlor dissipation from soil is microbial degradation.[1][17] The half-life of propachlor in soil is relatively short, typically ranging from 2 to 14 days under aerobic conditions.[6] However, its persistence can be influenced by soil type, moisture, temperature, and microbial activity.[1][18] In sterilized soil, dissipation is significantly slower, highlighting the crucial role of microorganisms.[1]

The degradation of propachlor in soil can proceed through two main pathways, leading to the formation of several metabolites.[17]

Diagram: Propachlor Degradation Pathways in Soil

Caption: Two proposed microbial degradation pathways of propachlor in soil.

Major Soil Metabolites

The major degradation products of propachlor found in soil include:[19]

-

Oxanilic acid derivatives: [(1-methylethyl)phenylamino]oxoacetic acid

-

Sulfonic acid derivatives: [2-(1-methylethyl)phenylamino]-2-oxoethanesulfonic acid

-

Sulfinyl acetic acid derivatives

These acidic metabolites are generally more mobile and persistent in the environment than the parent compound.[18]

Fate in Water

Propachlor can enter water bodies through runoff and leaching.[1][18] Its relatively high water solubility facilitates its movement in the dissolved phase.[1] While microbial degradation is also a significant dissipation pathway in aquatic environments, photodegradation can also occur.[1]

Plant Metabolism

In susceptible plants, propachlor is rapidly metabolized.[20][21] The primary metabolic pathway involves conjugation with glutathione, a process mediated by glutathione S-transferase enzymes.[20] This conjugation detoxifies the herbicide within the plant.

Analytical Methodologies

The detection and quantification of propachlor and its metabolites in various environmental matrices are essential for regulatory monitoring and research. A variety of analytical methods have been developed for this purpose.

Sample Preparation

Effective extraction and cleanup are crucial for accurate analysis. Common techniques include:

-

Soxhlet Extraction: For soil samples, overnight Soxhlet extraction with a solvent mixture like 50% acetonitrile in water is effective.[19]

-

Liquid-Liquid Partitioning: After initial extraction, partitioning with a solvent such as methylene chloride can separate the parent compound and neutral metabolites from the more polar acidic metabolites.[19]

-

Solid-Phase Extraction (SPE): Disposable SPE columns, such as SAX for acidic metabolites and NH₂ for the parent compound and neutral metabolites, are used for cleanup.[19]

Analytical Techniques

| Analytical Technique | Matrix | Detection Method | Typical Detection Limit | Reference(s) |

| Gas Chromatography (GC) | Soil, Water | Electron Capture Detection (ECD), Nitrogen-Phosphorus Detection (NPD) | 0.004-0.01 mg/kg (soil) | [1] |

| High-Performance Liquid Chromatography (HPLC) | Soil, Water | UV Detection | 0.02-0.04 mg/kg (soil) | [1][19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Biological Samples | Mass Spectrometry (MS) | ng/L range (water) | [22] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Tandem Mass Spectrometry (MS/MS) | ng/L range | [22] |

Experimental Protocol: Determination of Propachlor and its Metabolites in Soil [19]

-

Extraction: A soil sample is subjected to overnight Soxhlet extraction with 50% acetonitrile in water.

-

Phase Separation: The extract is concentrated by rotary evaporation to remove acetonitrile, followed by partitioning with methylene chloride. This separates the aqueous phase containing the acidic metabolites from the organic phase containing propachlor and its neutral metabolites.

-

Cleanup of Acidic Metabolites: The aqueous phase is passed through a disposable SAX (Strong Anion Exchange) column. The acidic metabolites are eluted with a buffer solution.

-

Cleanup of Parent and Neutral Metabolites: The organic phase is evaporated to dryness, redissolved in ethyl acetate, and cleaned up using a disposable NH₂ column.

-

Analysis: The acidic metabolites are quantified by HPLC with UV detection. The parent propachlor and neutral metabolites are analyzed by GC with a nitrogen-specific detector.

Regulatory History and Discontinuation

The regulatory status of propachlor has evolved significantly since its introduction.

-

1964: Initially registered for use in the United States.[15]

-

1998: Monsanto voluntarily discontinued the manufacture of propachlor.[15]

-

2001: Added to California's Proposition 65 list as a carcinogen.[15]

-

2009: The European Commission withdrew its approval for the use of propachlor, citing the presence of its metabolites in groundwater.[15]

The discontinuation of propachlor by its primary manufacturer and its subsequent withdrawal from key markets were influenced by a combination of factors, including the development of newer herbicides with more favorable environmental profiles, concerns about groundwater contamination by its persistent metabolites, and a shifting regulatory landscape.[15][18][23]

Conclusion

Propachlor played a significant role in the evolution of chemical weed control, providing farmers with an effective tool for managing problematic weeds in major crops for several decades. Its discovery and development by Monsanto were emblematic of the innovation in the agrochemical industry during the mid-20th century. A thorough understanding of its chemical synthesis, mechanism of action as a VLCFA inhibitor, and its environmental fate provides valuable insights for researchers in herbicide science, environmental chemistry, and toxicology. While no longer a leading herbicide, the scientific legacy of propachlor continues to inform the development of new weed management strategies and the ongoing assessment of the environmental impact of agricultural chemicals.

References

-

[Author(s) if available]. (Year). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. [Journal Name], , [Page numbers]. [Link]

- Environmental Protection Agency. (Date). Environmental Chemistry Methods: Propachlor; 435763-01.

-

[Author(s) if available]. (2025). Role of very-long-chain fatty acids in plant development, when chain length does matter. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (Year). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (Year). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. [Journal Name], , [Page numbers]. [Link]

- International Programme on Chemical Safety. (1993). Environmental Health Criteria 147: Propachlor.

-

[Author(s) if available]. (2025). Transformation of Herbicide Propachlor by an Agrochemical Thiourea. [Journal Name], , [Page numbers]. [Link]

- AERU, University of Hertfordshire. (2025). Propachlor (Ref: CP 31393).

-

[Author(s) if available]. (Year). Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis. [Journal Name], , [Page numbers]. [Link]

- Wikipedia. (n.d.). Propachlor.

- U.S. Environmental Protection Agency. (Year). Reregistration Eligibility Decision (RED): Propachlor. [Link]

-

[Author(s) if available]. (Year). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (Year). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. [Journal Name], , [Page numbers]. [Link]

- U.S. Environmental Protection Agency, Office of Drinking Water. (1987). Propachlor Health Advisory.

- GMWatch. (2024). Monsanto: A history.

- [Author(s) if available]. (Year). Metabolism of 2-chloro-N-isopropylacetanilide (propachlor) in the leaves of corn, sorghum, sugarcane, and barley. Journal of Agricultural and Food Chemistry. [Link]

- Justia Patents. (2022). Herbicide compositions.

-

[Author(s) if available]. (Year). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. [Journal Name], , [Page numbers]. [Link]

- Britannica Money. (n.d.). Monsanto | History, Products, Acquisition, & Facts.

-

[Author(s) if available]. (2025). Oxidative degradation of propachlor by ferrous and copper ion activated persulfate. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. [Journal Name], , [Page numbers]. [Link]

-

[Author(s) if available]. (Year). Inhibitors of plant cell division on mammalian tumor cells in vitro. [Journal Name], , [Page numbers]. [Link]

- Plant and Soil Sciences eLibrary. (n.d.). Herbicide Inhibitors of Vlcfa Elongation.

-

[Author(s) if available]. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. [Journal Name], , [Page numbers]. [Link]

- Wikipedia. (n.d.). Monsanto.

-

[Author(s) if available]. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Journal Name], , [Page numbers]. [Link]

- Institute for Social Ecology. (1998). Monsanto: A Checkered History.

- PAN Europe. (2006). list of lists.pdf.

- Google Patents. (Year).

- National Pesticide Information Center - Oregon State University. (n.d.). half-life.pdf.

-

[Author(s) if available]. (Year). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. [Journal Name], , [Page numbers]. [Link]

- PubChem. (n.d.). Propachlor.

- EBSCO. (n.d.). Monsanto Company | Business and Management | Research Starters.

- Eureka | Patsnap. (Year). Pretilachlor synthesis method. [Link]

-

[Author(s) if available]. (Year). A critical review of analytical methods for comprehensive characterization of produced water. [Journal Name], , [Page numbers]. [Link]

- ResearchGate. (n.d.). The structures of the main degradation products during the degradation of metazachlor (10 mg/L) with 5 mg/L chlorine dioxide for 3 h in light conditions. [Link]

- Brookings. (2022). How the EPA's lax regulation of dangerous pesticides is hurting public health and the US economy.

- Eurochlor. (n.d.). History.

Sources

- 1. Propachlor (EHC 147, 1993) [inchem.org]

- 2. Monsanto: A history [gmwatch.org]

- 3. Monsanto | History, Products, Acquisition, & Facts | Britannica Money [britannica.com]

- 4. Monsanto - Wikipedia [en.wikipedia.org]

- 5. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20090137392A1 - Method to use a synergistic composition - Google Patents [patents.google.com]

- 7. Propachlor (Ref: CP 31393) [sitem.herts.ac.uk]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 20. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. uvadoc.uva.es [uvadoc.uva.es]

- 23. brookings.edu [brookings.edu]

An In-Depth Technical Guide to 2-chloro-N-isopropylpropanamide for Advanced Research

This document provides a comprehensive technical overview of 2-chloro-N-isopropylpropanamide, a halogenated amide with potential applications in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer insights into the compound's chemical nature, synthesis, and analytical characterization. We will explore its potential as a research chemical, grounded in the established activities of the broader α-chloroamide class, while maintaining a clear distinction between documented facts and scientifically-grounded hypotheses.

Core Chemical Identity and Physicochemical Properties

2-chloro-N-isopropylpropanamide belongs to the family of α-halogenated amides. The core structure consists of a propanamide backbone, substituted with a chlorine atom at the alpha (C2) position and an isopropyl group on the amide nitrogen. This specific arrangement of functional groups—an electrophilic carbon center (α-carbon), a hydrogen-bond-donating N-H group, and a lipophilic isopropyl moiety—dictates its reactivity and potential biological interactions.

While specific experimental data for 2-chloro-N-isopropylpropanamide is not widely published, its properties can be reliably inferred from closely related analogs.

Table 1: Physicochemical Properties of 2-chloro-N-isopropylpropanamide and Related Analogs

| Property | 2-chloro-N-isopropylpropanamide (Predicted) | 2-chloro-N-ethylpropanamide[1] | 2-chloro-N-propylpropanamide[2] | 2-chloro-N,N-diethylpropanamide[3] |

| CAS Number | Not assigned/found | 67791-81-5 | 94318-71-5 | 54333-75-4 |

| Molecular Formula | C₆H₁₂ClNO | C₅H₁₀ClNO | C₆H₁₂ClNO | C₇H₁₄ClNO |

| Molecular Weight | 149.62 g/mol | 135.59 g/mol | 149.62 g/mol | 163.64 g/mol |

| IUPAC Name | 2-chloro-N-isopropylpropanamide | 2-chloro-N-ethylpropanamide | 2-chloro-N-propylpropanamide | 2-chloro-N,N-diethylpropanamide |

| Structure | CH₃CH(Cl)C(=O)NHCH(CH₃)₂ | CH₃CH(Cl)C(=O)NHCH₂CH₃ | CH₃CH(Cl)C(=O)NHCH₂CH₂CH₃ | CH₃CH(Cl)C(=O)N(CH₂CH₃)₂ |

The presence of the α-chloro group is the most significant feature, rendering the adjacent proton acidic and the carbon susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Synthesis and Purification Workflow

The synthesis of 2-chloro-N-isopropylpropanamide is most practically achieved via the acylation of isopropylamine with 2-chloropropionyl chloride. This is a standard Schotten-Baumann-type reaction, which is robust and high-yielding. The causality behind this choice is the high reactivity of the acyl chloride, which readily couples with the nucleophilic amine.

Proposed Synthetic Pathway

The logical flow for synthesis begins with commercially available starting materials and proceeds through a direct amidation reaction. An acid scavenger, such as a tertiary amine or an aqueous base, is required to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Proposed workflow for the synthesis and purification of 2-chloro-N-isopropylpropanamide.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful progression through each step confirms the completion of the previous one.

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropylamine (1.0 eq) and a suitable solvent like dichloromethane (DCM) or diethyl ether. Add an acid scavenger, such as triethylamine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

-

Reagent Addition: Dissolve 2-chloropropionyl chloride (1.1 eq) in the same solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C[4].

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and triethylamine hydrochloride, followed by saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-chloro-N-isopropylpropanamide, a suite of analytical techniques should be employed. The choice of methods is dictated by the compound's structure, which contains characteristic protons, carbons, and a distinct molecular weight.

Analytical Workflow

Caption: A logical workflow for the complete analytical characterization of the target compound.

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Expect distinct signals for the methyl protons of the propionyl backbone, the methine proton at the α-position (coupled to the adjacent methyl group), the isopropyl methine proton (coupled to the N-H proton and its own methyl groups), and the isopropyl methyl protons. The N-H proton will appear as a broad singlet or a doublet.

-

¹³C NMR: Expect signals for the carbonyl carbon, the two carbons of the isopropyl group, and the two carbons of the 2-chloropropyl group.

-

-

Mass Spectrometry (MS):

-

Methodology: Use either GC-MS for a volatile sample or LC-MS with electrospray ionization (ESI) for a more universal approach.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (149.62). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) must be observed.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column & Mobile Phase: Use a C18 reverse-phase column. The mobile phase would typically be a gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid to improve peak shape.

-

Detection: UV detection at a wavelength around 210 nm is suitable for the amide chromophore.

-

Purpose: This method is the gold standard for determining the purity of the final compound.

-

Potential Research Applications and Scientific Context

While 2-chloro-N-isopropylpropanamide itself is not extensively studied, the α-chloroamide "warhead" is a well-recognized pharmacophore. Its reactivity allows it to act as a covalent inhibitor by alkylating nucleophilic residues (like cysteine or histidine) in enzyme active sites. This provides a strong rationale for its investigation in drug discovery.

-

Antimicrobial Agents: N-substituted chloroacetamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts like C. albicans.[5] The mechanism is often linked to their lipophilicity, which allows passage through cell membranes, and subsequent alkylation of essential enzymes.[5]

-

Anti-Cancer Therapeutics: Substituted chloroacetamides have been investigated as potential inhibitors of cancer stem cells (CSCs).[6] Several compounds from this class were found to inhibit the self-renewal of cancer cells with stem-like properties, with little toxicity to normal cells.[6]

-

Synthetic Building Block: The compound is a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to generate libraries of more complex molecules for screening. Propanamide-based structures are explored for various biological activities, including the treatment of insulin resistance.[7][8]

Hazard Assessment and Safe Handling

Data from analogous compounds like 2-chloroacetamide and 2-chloro-N,N-diethylpropanamide indicate significant biological hazards.[3][9][10]

-

Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled.[3][10]

-

Irritation: Causes skin irritation and serious eye damage.[3]

-

Sensitization: May cause an allergic skin reaction upon repeated contact.[9][10]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] Do not allow the material to contact skin.[3]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-chloro-N-isopropylpropanamide represents a molecule of significant interest for chemical and pharmaceutical research. While direct studies on this specific analog are sparse, its identity as an α-chloroamide places it within a class of compounds with proven utility as covalent modifiers and synthetic intermediates. Its straightforward synthesis and well-defined analytical characterization pathway make it an accessible target for research laboratories. The potential for applications in antimicrobial and oncology research, based on established data from related structures, provides a compelling reason for its further investigation. Researchers are, however, strongly advised to adhere to stringent safety protocols due to the presumed toxicity of the compound.

References

- ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).

- 2-Chloro-N-methylpropanamide. (n.d.). CymitQuimica.

- Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG.

- CAS 79-05-0: Propionamide. (n.d.). CymitQuimica.

- Propanamide, 2-chloro-N,N-diethyl-. (n.d.). PubChem.

- 2-chloro-N-propylpentanamide. (n.d.). PubChem.

- Synthetic method of D-(+)-2-chloro-propanoyl chloride. (2008). Google Patents.

- Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). PubMed Central.

- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). PubMed Central.

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). PubMed Central.

- Application of propanamide compound. (2015). Google Patents.

- 2 - Organic Syntheses Procedure. (n.d.).

- 2-chloro-N-propylpropanamide. (n.d.). PubChem.

- Synthesis of α-Chloroamides in Water. (2025). ResearchGate.

- Propanamide Definition. (2025). Fiveable.

- Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate.

- Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. (n.d.). ACS Catalysis.

- Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2020). PubMed.

- Propane, 2-chloro-. (n.d.). NIST WebBook.

- The synthetic method of N-(2-chloro)-propionyl-glutamine. (n.d.). Google Patents.

- Propanamide. (n.d.). Wikipedia.

- N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2025). ResearchGate.

- N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light. (2021). ACS Publications.

- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. (n.d.). National Institutes of Health.

- Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (n.d.). Semantic Scholar.

- 2-chloro-N-ethylpropanamide. (n.d.). Santa Cruz Biotechnology.

- 2-chloro-2-methylpropanal. (2025). ChemSynthesis.

- 2-Chloro-N-ethylpropionamide. (n.d.). PubChem.

Sources

- 1. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-propylpropanamide | C6H12ClNO | CID 25220607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanamide, 2-chloro-N,N-diethyl- | C7H14ClNO | CID 41046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105267191A - Application of propanamide compound - Google Patents [patents.google.com]

- 8. fiveable.me [fiveable.me]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 10. chemos.de [chemos.de]

Methodological & Application

Application Note: High-Resolution HPLC Separation of Propachlor and Its Polar Degradates (Oxanilic & Sulfonic Acids)

This Application Note is structured to guide researchers through the high-performance liquid chromatography (HPLC) separation of Propachlor and its primary polar degradates. It prioritizes the technical "why" alongside the procedural "how," ensuring a robust, self-validating analytical workflow.

Abstract & Scope

Propachlor (2-chloro-N-isopropylacetanilide) is a widely used pre-emergence herbicide.[1] While the parent compound is non-polar and moderately persistent in soil, its environmental fate is dominated by rapid degradation into highly polar, water-soluble metabolites: Propachlor Ethanesulfonic Acid (ESA) and Propachlor Oxanilic Acid (OA) .[1]

Unlike the parent compound, these ionic degradates leach readily into groundwater, posing a distinct analytical challenge.[1] Standard reverse-phase methods often fail to retain these polar species, causing them to co-elute with the solvent front.[1] This guide details a Gradient RP-HPLC-UV/MS method utilizing acidic mobile phase modification to suppress ionization, ensuring simultaneous resolution of the polar degradates and the non-polar parent.[1]

Chemical Background & Separation Strategy

The Polarity Challenge

The separation difficulty lies in the drastic LogP (octanol-water partition coefficient) difference between the analytes:

-

Propachlor (Parent): LogP ~1.6 (Hydrophobic, retains well on C18).[1]

-

Propachlor OA/ESA (Degradates): LogP < 0 (Hydrophilic/Ionic, poor retention on C18).[1]

The Solution: pH Control

To retain the acidic metabolites (OA and ESA) on a hydrophobic C18 column, we must operate at a pH below their pKa (typically pKa ~3–4 for carboxylic/sulfonic moieties).

-

Mechanism: Lowering pH to ~2.5 protonates the carboxylic acid groups (suppressing ionization), rendering the molecule more neutral and increasing its affinity for the stationary phase.

-

Column Selection: A C18 column with high carbon load and end-capping is selected to prevent secondary silanol interactions which cause peak tailing.[1]

Degradation Pathway Visualization

Understanding the origin of these analytes is crucial for interpreting environmental samples.[1]

Caption: Figure 1. Primary degradation pathways of Propachlor in soil/water matrices. ESA and OA represent the persistent polar metabolites targeted in this method.

Experimental Protocol

Reagents & Standards[1][2][3][4]

-

Solvents: Acetonitrile (ACN), HPLC Grade; Water, HPLC Grade (Milli-Q).[1]

-

Buffer Modifier: Formic Acid (98% purity) or Phosphoric Acid (85%).[1]

-

Standards: Propachlor (>99%), Propachlor ESA, Propachlor OA (Custom synthesis or certified reference standards).[1]

Instrumentation & Conditions[1][4]

-

System: HPLC with Diode Array Detector (DAD) or Triple Quadrupole MS.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

-

Temperature: 35°C (Stabilizes retention times).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.

-

Detection: UV at 220 nm (primary) and 254 nm (secondary).[1]

Mobile Phase Preparation[1]

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Program

A gradient is strictly required.[1] Isocratic elution will either elute metabolites in the void volume or retain the parent indefinitely.

| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Initial Hold: Retains polar ESA/OA. |

| 2.0 | 90 | 10 | End of initial hold.[1] |

| 12.0 | 30 | 70 | Ramp: Elutes Parent compound.[1][2] |

| 15.0 | 5 | 95 | Wash: Cleans column of soil matrix.[1] |

| 17.0 | 5 | 95 | Hold Wash. |

| 17.1 | 90 | 10 | Re-equilibration. |

| 22.0 | 90 | 10 | Ready for next injection.[1] |

Sample Preparation (Water Matrix)

Direct injection is often insufficient for environmental trace analysis.[1] Solid Phase Extraction (SPE) is used to concentrate the sample 500-1000x.[1]

SPE Workflow Diagram

Caption: Figure 2.[1][3][4] Solid Phase Extraction (SPE) workflow for concentrating Propachlor and metabolites from water samples.[5]

Critical Step - SPE Selection: For polar metabolites (ESA/OA), standard C18 cartridges may suffer breakthrough.[1] Use Polymeric Reversed-Phase (HLB) cartridges.[1] These contain a hydrophilic-lipophilic balance that retains polar acids better than pure silica-based C18.[1]

Results & Discussion

Expected Chromatographic Profile

Under the described conditions, the elution order follows the hydrophobicity of the analytes:

-

Propachlor ESA (Sulfonic Acid): ~3.5 - 4.5 min.[1] (Most polar, elutes first).[1]

-

Propachlor OA (Oxanilic Acid): ~5.0 - 6.0 min.[1]

-

Propachlor (Parent): ~13.0 - 14.0 min.[1] (Elutes during the high-organic ramp).

System Suitability Parameters (Acceptance Criteria)

-

Resolution (Rs): > 2.0 between ESA and OA peaks.

-

Tailing Factor: < 1.5 for all peaks (Critical for Propachlor OA; if tailing occurs, lower pH slightly).[1]

-

Precision (RSD): < 2.0% for retention time and area (n=6 injections).[1]

Troubleshooting

-

Co-elution of ESA/OA: If these peaks merge, decrease the initial organic concentration to 5% B or extend the initial isocratic hold to 5 minutes.

-

Peak Tailing: Usually indicates secondary interactions.[1] Ensure buffer pH is < 3.[1]0. If using LC-MS, ensure the formic acid concentration is sufficient (0.1%).[1]

References

-

US EPA. (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1] (Context on parent compound extraction). Link

-

Ferrer, I., et al. (1997).[1] Simultaneous determination of acetanilide herbicides and their oxanilic and sulfonic acid metabolites in water by LC-MS.[1] Journal of Chromatography A. (Basis for acidic mobile phase strategy).[1] Link

-

Aga, D. S., & Thurman, E. M. (2001).[1] Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil and Water. Environmental Science & Technology.[1][6] (Degradation pathway mechanisms).[1] Link

-

Hladik, M. L., et al. (2005).[1] New method for the determination of chloroacetanilide herbicide degradates in water.[1] Journal of Chromatography A. (SPE optimization for polar degradates). Link

Sources

Application Notes and Protocols for Monitoring Propachlor Degradation in Environmental Samples

Introduction: The Environmental Significance of Propachlor Monitoring

Propachlor (2-chloro-N-isopropylacetanilide) is a widely used pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1] Its application, however, raises environmental concerns due to its potential for off-site transport and the ecotoxicological impact of both the parent compound and its degradation products. Microbial degradation is the primary mechanism of propachlor dissipation in soil and water, leading to a variety of metabolites that may themselves be of environmental relevance.[2][3] Therefore, robust and reliable analytical methods are crucial for monitoring the fate and transport of propachlor and its transformation products in environmental matrices to ensure environmental safety and regulatory compliance.

This comprehensive guide provides detailed protocols for the extraction, cleanup, and analysis of propachlor and its primary degradation products in soil and water samples. The methodologies described herein are designed to be implemented in a standard analytical laboratory setting and are grounded in established scientific principles and regulatory methods. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Understanding Propachlor's Environmental Fate: Degradation Pathways

The environmental persistence of propachlor is largely dictated by microbial activity, which leads to its transformation through several pathways. The specific degradation route can be influenced by environmental conditions such as the presence of oxygen and the specific microbial consortia present. Two distinct bacterial degradation pathways have been characterized, highlighting the complexity of propachlor's environmental fate.[2][4]

Under aerobic conditions, soil bacteria such as Pseudomonas sp. and Acinetobacter sp. have been shown to degrade propachlor.[2][4] These pathways often involve an initial dehalogenation step, followed by further enzymatic modifications of the molecule. For instance, one pathway proceeds through the formation of N-isopropylacetanilide, acetanilide, and acetamide, ultimately leading to the cleavage of the aromatic ring.[4] Another pathway involves the formation of N-isopropylaniline and isopropylamine.[4] Under anaerobic conditions, reductive dechlorination has been suggested as a potential initial breakdown mechanism.[3]

The following diagram illustrates two reported aerobic degradation pathways of propachlor by soil bacteria.

Caption: Aerobic degradation pathways of Propachlor by different soil bacteria.

Protocol 1: Analysis of Propachlor and Neutral Metabolites in Soil by GC-MS

This protocol details the extraction and analysis of propachlor and its neutral degradation products from soil samples using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established EPA methods and scientific literature, ensuring a robust and reliable approach.

Experimental Workflow

Sources

- 1. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of two novel propachlor degradation pathways in two species of soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for 2-chloro-N-isopropylpropanamide reaction with amines

Optimized Amination of -Haloamides: Protocol for 2-Chloro-N-isopropylpropanamide

Introduction & Scope

This Application Note details the optimized protocol for the nucleophilic substitution of 2-chloro-N-isopropylpropanamide with primary and secondary amines. This reaction is a cornerstone in the synthesis of

While the reaction follows a standard bimolecular nucleophilic substitution (

-

Steric Hindrance: The

-isopropyl group on the amide and the -

Leaving Group Ability: Chloride is a poorer leaving group than bromide or iodide, often requiring thermal activation or catalytic promotion.

-

Side Reactions: Elimination to form acrylamides (dehydrohalogenation) is a competing pathway, particularly at high temperatures or with strong, bulky bases.

This guide provides a "Finkelstein-assisted" protocol to maximize yield and suppress elimination by-products.

Mechanistic Principles

The Finkelstein Modification

Direct amination of

Stereochemical Implications

The reaction proceeds via an

-

Racemic Substrate: Yields racemic product.

-

Chiral Substrate (e.g., (S)-2-chloro...): Yields the (R)-amino product (assuming priority rules remain constant).

Reaction Pathway Diagram

Figure 1: Catalytic cycle showing the activation of the chloro-substrate by iodide, followed by nucleophilic attack.

Experimental Protocol

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Chloro-N-isopropylpropanamide | 1.0 | Substrate | Limiting reagent.[1] |

| Target Amine | 1.2 - 2.0 | Nucleophile | Excess drives kinetics. If volatile, use 3.0 eq. |

| Potassium Carbonate ( | 1.5 | Base | Scavenges HCl/HI. Prevents amine salt formation. |

| Potassium Iodide (KI) | 0.1 - 0.2 | Catalyst | Essential for activating the C-Cl bond. |

| Acetonitrile (MeCN) | N/A | Solvent | Polar aprotic. Preferred over DMF for easier workup. |

Step-by-Step Methodology

1. Preparation:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-isopropylpropanamide (1.0 eq).

-

Add Acetonitrile (concentration ~0.2 M to 0.5 M relative to substrate).

-

Add Potassium Carbonate (1.5 eq) and Potassium Iodide (0.1 eq).

2. Activation & Addition:

-

Stir the heterogeneous mixture at room temperature for 10 minutes to ensure dispersion.

-

Add the Target Amine (1.2–2.0 eq) slowly.

-

Note: If the amine is a gas (e.g., methylamine), bubble it into the solution or use a pre-saturated solution in THF/MeOH.

-

3. Reaction:

-

Heat the reaction mixture to 60°C - 80°C .

-

Caution: Do not exceed 80°C to minimize elimination (acrylamide formation).

-

-

Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours .

-

Endpoint: Disappearance of the chloro-starting material (

peak corresponding to substrate).

-

4. Workup (Acid-Base Extraction):

-

Cool the mixture to room temperature.

-

Filter off inorganic salts (

) and rinse the cake with ethyl acetate. -

Concentrate the filtrate under reduced pressure to remove volatiles (MeCN and excess amine).

-

Dissolve the residue in Ethyl Acetate (EtOAc) .

5. Purification Cycle (The "Self-Validating" Step):

-

Wash 1: Wash the organic layer with Water (removes residual polar impurities).

-

Extraction: Extract the organic layer with 1M HCl (2x). The product moves to the aqueous phase (as the ammonium salt); non-basic impurities remain in the organic phase.

-

Basification: Collect the acidic aqueous layer. Basify with 2M NaOH or

to pH > 10. -

Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry combined DCM layers over

, filter, and evaporate.

Optimization Data (Solvent Screening)

Based on typical reaction kinetics for

| Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |

| Acetonitrile | 80 | 6 | 85-92 | Optimal balance of rate and workup ease. |

| DMF | 100 | 2 | 88 | Fast, but difficult to remove DMF; aqueous workup required. |

| Toluene | 110 | 12 | 60 | Slow; requires phase transfer catalyst (e.g., TBAB). |

| Ethanol | 78 | 8 | 75 | Solvolysis (ethoxy byproduct) possible; slower rate. |

Purification Workflow & Logic

The following diagram illustrates the "Acid-Base Switch" technique, which ensures that only compounds containing a basic nitrogen (the product) are isolated, automatically filtering out neutral starting materials or non-basic byproducts.

Figure 2: Acid-Base extraction workflow for high-purity isolation without chromatography.

Safety & Handling

- -Haloamides: These are potent alkylating agents and potential contact sensitizers. Handle with double gloves and in a fume hood.

-

Acetonitrile: Toxic if ingested or inhaled; metabolizes to cyanide.

-

Reaction Pressure: If using low-boiling amines (e.g., methylamine, ethylamine), perform the reaction in a sealed pressure vessel (Q-tube or autoclave) behind a blast shield.

References

-

Pace, V., et al. (2016).

-Haloamides." The Chemical Record, 16(1).- Grounding: Comprehensive review of -haloamide reactivity, confirming the utility of nucleophilic substitution for library gener

- Ley, S. V., et al. (2015). "Continuous flow synthesis of Lidocaine." Reaction Chemistry & Engineering. Grounding: Validates the industrial relevance and conditions (high temperature, amine excess) for the synthesis of structurally identical acetamide anesthetics.

-

Shi, L., et al. (2003).[2] "Rapid and Efficient Microwave-Assisted Amination." Organic Letters.

- Grounding: Supports the use of polar aprotic solvents and base-mediated protocols for amin

- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.

Application Notes and Protocols: 2-Chloro-N-isopropylpropanamide as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 2-Chloro-N-isopropylpropanamide

2-Chloro-N-isopropylpropanamide is a valuable and versatile bifunctional building block in modern organic synthesis. Its structure, featuring a reactive secondary chloride and an amide moiety, offers a unique combination of properties that make it an ideal starting material for the construction of a diverse array of novel compounds. The presence of the electrophilic carbon atom alpha to the carbonyl group allows for facile nucleophilic substitution, providing a straightforward route to introduce various functional groups. Simultaneously, the N-isopropyl amide group can influence the molecule's solubility, lipophilicity, and conformational properties, which can be strategically exploited in the design of new chemical entities with desired biological or material properties. This guide provides an in-depth exploration of the synthetic utility of 2-chloro-N-isopropylpropanamide, complete with detailed protocols and mechanistic insights to empower researchers in their quest for innovative molecular design.

Core Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of 2-chloro-N-isopropylpropanamide is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO | PubChem |

| Molecular Weight | 149.62 g/mol | PubChem |

| IUPAC Name | 2-chloro-N-propylpropanamide | PubChem |

| CAS Number | 94318-71-5 | PubChem |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

| Reactivity | The key reactive site is the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic attack. The amide functionality is generally stable under common nucleophilic substitution conditions but can be hydrolyzed under harsh acidic or basic conditions. | General Organic Chemistry Principles |

The primary mode of reaction for 2-chloro-N-isopropylpropanamide is nucleophilic substitution, predominantly following an S(_N)2 mechanism. The choice of nucleophile, solvent, and reaction conditions can significantly influence the reaction outcome and yield.

Diagram: The Central Role of 2-Chloro-N-isopropylpropanamide in Synthesis

Caption: Synthetic pathways from 2-chloro-N-isopropylpropanamide.

Application in the Synthesis of Bioactive Molecules: Herbicides

A significant application of 2-chloro-N-isopropylpropanamide and related chloroacetamides is in the development of herbicides. These compounds typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which disrupts cell division and growth.[1][2] The N-isopropyl group can play a crucial role in the molecule's uptake, translocation, and binding to the target enzyme.

Protocol 1: Synthesis of a Novel Thioether-Containing Propanamide with Potential Herbicidal Activity

This protocol details the synthesis of a novel thioether derivative through the nucleophilic substitution of the chlorine atom in 2-chloro-N-isopropylpropanamide with a thiol. This class of compounds has shown promise as herbicidal agents.[3]

Reaction Scheme:

Caption: Synthesis of an N-isopropyl-2-(arylthio)propanamide derivative.

Materials and Reagents:

-

2-Chloro-N-isopropylpropanamide

-

Substituted aryl thiol (e.g., 4-methylthiophenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-isopropylpropanamide (1.0 eq), the substituted aryl thiol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-